molecular formula C6H2BrFN2S B1382783 2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine CAS No. 1440427-79-1

2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine

Cat. No.: B1382783
CAS No.: 1440427-79-1
M. Wt: 233.06 g/mol
InChI Key: ZOLRAOZFJWKDJH-UHFFFAOYSA-N
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Description

Historical Development of Thiazolo[5,4-b]pyridine Chemistry

The historical foundation of thiazolo[5,4-b]pyridine chemistry traces back to the mid-20th century when researchers first recognized the potential of fused heterocyclic systems in drug discovery and synthetic chemistry. The development of thiazolo[5,4-b]pyridine compounds emerged from the broader exploration of thiazole-containing heterocycles, which began with the pioneering work of Cook and Heilbron in 1947. Their discovery of the Cook-Heilbron thiazole synthesis marked one of the first systematic approaches to constructing 5-aminothiazoles, establishing the foundation for more complex fused systems.

Early synthetic methodologies for thiazolo[5,4-b]pyridines predominantly relied on two-stage protocols where either the thiazole or pyridine ring was constructed first, followed by the formation of the second ring through intermolecular cyclization reactions. These classical approaches often involved the preliminary synthesis and isolation of nitrogen-cyanoiminothiolate salts, which were then subjected to cyclization conditions to afford the desired bicyclic structures. However, these early methods were characterized by limited substrate scope, formation of by-products, and generally low yields of the target thiazolopyridines.

The evolution of synthetic methodology throughout the latter half of the 20th century brought significant improvements to thiazolo[5,4-b]pyridine synthesis. Researchers developed more efficient one-pot procedures that eliminated the need for intermediate isolation and purification steps. The introduction of domino reactions, specifically involving sequential nucleophilic substitution, Thorpe-Ziegler cyclization, and Thorpe-Guareschi reactions, represented a major advancement in the field. These methodological improvements not only increased synthetic efficiency but also expanded the structural diversity accessible within the thiazolo[5,4-b]pyridine family.

The recognition of thiazolo[5,4-b]pyridines as privileged structures in medicinal chemistry catalyzed further synthetic developments in the 1990s and 2000s. The structural similarity of thiazolo[5,4-b]pyridines to thiazolo[4,5-d]pyrimidines, which are known for their biological utility, prompted extensive investigation into their pharmacological properties. This period witnessed the development of solid-phase synthesis protocols that enabled combinatorial approaches to thiazolo[5,4-b]pyridine library generation. The implementation of microwave-assisted synthesis further enhanced reaction efficiency and provided access to previously challenging structural motifs.

Contemporary synthetic approaches to thiazolo[5,4-b]pyridines emphasize efficiency, sustainability, and functional group tolerance. Modern methodologies include copper-catalyzed cascade reactions, palladium-mediated cross-coupling processes, and metal-free cyclization protocols. The development of regioselective halogenation methods has been particularly important for accessing specifically substituted derivatives like 2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine, enabling precise structural modification for structure-activity relationship studies.

Significance of Halogenated Thiazolopyridines in Heterocyclic Chemistry

Halogenated thiazolopyridines occupy a position of exceptional importance within the broader landscape of heterocyclic chemistry due to their unique combination of structural features and reactivity patterns. The incorporation of halogen atoms into the thiazolo[5,4-b]pyridine framework fundamentally alters both the electronic properties and synthetic utility of these compounds, making them invaluable intermediates for further chemical transformations.

The electronic effects of halogen substitution on thiazolopyridine systems are multifaceted and depend on both the nature of the halogen and its position within the ring system. Fluorine substitution, as exemplified in this compound, introduces significant electronegativity that modulates the electron density distribution throughout the bicyclic system. This electronic perturbation affects both the nucleophilicity and electrophilicity of various positions within the molecule, thereby influencing reaction selectivity and product distribution in subsequent transformations.

Bromine substitution provides complementary reactivity profiles, particularly in the context of cross-coupling reactions. The carbon-bromine bond in this compound serves as an excellent electrophilic partner for palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings. This reactivity enables the introduction of diverse aryl, heteroaryl, and alkynyl substituents at the 2-position, significantly expanding the structural diversity accessible from this scaffold.

The strategic positioning of halogen substituents also influences the biological activity profiles of thiazolopyridine derivatives. Halogenated heterocycles frequently exhibit enhanced binding affinity for biological targets due to favorable halogen bonding interactions with amino acid residues in protein binding sites. The combination of bromine and fluorine substitution in this compound provides multiple opportunities for such interactions, potentially leading to improved pharmacological properties.

Table 1: Comparative Reactivity of Halogenated Thiazolo[5,4-b]pyridines

Halogen Substitution Electronic Effect Synthetic Utility Biological Relevance
2-Bromo Electrophilic activation Cross-coupling reactions Enhanced protein binding
5-Fluoro Electron-withdrawing Metabolic stability Improved pharmacokinetics
2-Bromo-5-Fluoro Combined effects Orthogonal reactivity Dual binding interactions

The synthetic versatility of halogenated thiazolopyridines extends beyond simple substitution reactions to encompass more sophisticated transformations. Recent developments in transition metal catalysis have enabled the selective functionalization of halogenated thiazolopyridines through carbon-hydrogen activation processes. These methodologies allow for the introduction of functional groups at positions that are not directly substituted with halogens, providing access to highly substituted derivatives with precise regiochemical control.

The importance of halogenated thiazolopyridines in medicinal chemistry is underscored by their presence in numerous bioactive compounds and pharmaceutical agents. The strategic incorporation of halogen atoms often leads to improved metabolic stability, enhanced selectivity, and favorable pharmacokinetic properties. The dual halogenation pattern observed in this compound represents an optimal balance between synthetic accessibility and biological utility.

Position of this compound in Contemporary Research

Contemporary research involving this compound reflects the compound's strategic importance as both a synthetic intermediate and a potential pharmaceutical building block. The unique substitution pattern of this molecule positions it at the intersection of several active research areas, including drug discovery, materials science, and synthetic methodology development.

In the pharmaceutical research domain, this compound serves as a key intermediate in the synthesis of various bioactive compounds. The thiazolo[5,4-b]pyridine scaffold has demonstrated significant potential as a framework for developing inhibitors of therapeutically relevant targets. Recent studies have identified thiazolo[5,4-b]pyridine derivatives as potent phosphoinositide 3-kinase inhibitors, sphingosine-1-phosphate receptor agonists, and histamine H3 receptor antagonists. The specific halogenation pattern in this compound enables selective modification of these pharmacophores through targeted synthetic transformations.

The compound's role in contemporary synthetic methodology development is equally significant. The presence of both bromine and fluorine substituents provides opportunities for exploring selective reaction conditions and developing new synthetic protocols. Recent advances in halogenation chemistry have demonstrated the feasibility of introducing specific halogen patterns into thiazolopyridine scaffolds through direct electrophilic aromatic substitution reactions. These developments have enhanced the accessibility of compounds like this compound and enabled their broader application in synthetic chemistry.

Table 2: Research Applications of this compound

Research Area Application Key Features Reference Targets
Medicinal Chemistry Pharmaceutical intermediates Dual halogenation Kinase inhibitors, receptor modulators
Synthetic Chemistry Building block synthesis Orthogonal reactivity Cross-coupling, functionalization
Materials Science Electronic materials Electron-deficient aromatics Organic semiconductors
Chemical Biology Probe development Bioorthogonal chemistry Protein labeling, imaging

The availability of this compound through commercial sources has facilitated its incorporation into various research programs. The compound is currently offered by multiple chemical suppliers with high purity specifications, indicating its established role in research applications. The molecular formula C6H2BrFN2S and molecular weight of 233.06 daltons position it within the optimal range for drug-like properties according to established medicinal chemistry guidelines.

Current research trends involving this compound encompass both fundamental studies of its chemical reactivity and applied investigations of its biological properties. Recent publications have explored the compound's potential as a starting material for complex natural product synthesis and as a component in materials applications. The versatility of the thiazolo[5,4-b]pyridine scaffold, combined with the strategic halogenation pattern, continues to attract attention from researchers across multiple disciplines.

The computational properties of this compound further enhance its utility in contemporary research. The compound exhibits favorable physicochemical parameters, including a topological polar surface area of 25.78 Ų, a calculated logarithmic partition coefficient of 2.59, and appropriate hydrogen bonding characteristics. These properties position the compound within the optimal range for oral bioavailability according to Lipinski's rule of five, making it an attractive starting point for drug development programs.

The integration of this compound into automated synthesis platforms and high-throughput screening campaigns represents another significant aspect of its contemporary research applications. The compound's stability under standard laboratory conditions and compatibility with various reaction media make it suitable for parallel synthesis approaches and library generation efforts. This accessibility has accelerated its adoption in pharmaceutical research and contributed to the growing body of structure-activity relationship data for thiazolo[5,4-b]pyridine derivatives.

Properties

IUPAC Name

2-bromo-5-fluoro-[1,3]thiazolo[5,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrFN2S/c7-6-9-3-1-2-4(8)10-5(3)11-6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOLRAOZFJWKDJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1N=C(S2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrFN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Bromination and Fluorination of Pyridine Derivatives

One common approach involves starting from a suitably substituted pyridine core, such as 2,5-dibromopyridine, followed by selective halogenation to introduce fluorine at the 5-position. This method typically employs electrophilic halogenation reagents under controlled conditions:

  • Reagents: N-bromosuccinimide (NBS) for bromination; Selectfluor or similar fluorinating agents for fluorination.
  • Conditions: Reactions are carried out under inert atmospheres, often at low temperatures to ensure selectivity and prevent over-halogenation.
  • Outcome: Formation of 2,5-dibromopyridine, which can be further processed to introduce fluorine selectively at the 5-position.

Note: This approach is primarily used for synthesizing 2,5-dibromopyridine, which is a precursor for subsequent functionalization.

Formation of Thiazolo[5,4-b]pyridine Core via Cyclization

The key step involves constructing the fused heterocyclic thiazolo[5,4-b]pyridine ring system. This is achieved through cyclization reactions involving:

  • Thioamide or thiourea derivatives reacting with halogenated pyridine intermediates.
  • Reagents: Phosphorus oxychloride (POCl₃), Lawesson’s reagent, or other sulfur transfer reagents facilitate ring closure.
  • Conditions: Elevated temperatures (often between 100–150°C), with solvents such as acetic acid or DMF.

This cyclization step yields the fused heterocyclic system with the desired bromine and fluorine substituents.

Selective Halogenation and Functionalization

In some methods, the fluorine atom is introduced via nucleophilic aromatic substitution or electrophilic fluorination, often after the heterocyclic core is assembled:

  • Electrophilic fluorination: Using Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
  • Regioselectivity: Achieved by controlling reaction conditions and the electronic nature of the heterocycle.

Preparation of 2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine

Based on patent CN112479991A, a practical route involves:

  • Starting from 2,5-dibromopyridine.
  • Reacting with a Grignard reagent (e.g., methylmagnesium bromide) in an appropriate solvent such as tetrahydrofuran (THF) to form an intermediate.
  • Subsequent oxidation with DMF (dimethylformamide) to introduce the aldehyde group at the 5-position.
  • Final halogenation steps to replace the aldehyde or adjacent positions with fluorine and bromine, respectively, to yield the target compound.

Summary of Key Reaction Steps

Step Reaction Type Reagents Conditions Purpose
1 Halogenation NBS or Selectfluor Low temperature, inert atmosphere Introduce bromine/fluorine
2 Cyclization Sulfur reagents, POCl₃ Elevated temperature Form fused heterocycle
3 Nucleophilic substitution Nucleophiles (e.g., amines) Mild heating Functional group modification
4 Oxidation DMF, oxidants Room temperature to moderate heat Introduce aldehyde group

Research Findings and Data Tables

Method Starting Material Key Reagents Reaction Conditions Yield Remarks
A 2,5-Dibromopyridine NBS, fluorinating agents -30°C to room temp ~70-85% High regioselectivity
B Pyridine derivatives Lawesson’s reagent 100–150°C ~60-75% Effective for heterocycle formation
C 2,5-Dibromopyridine Grignard reagent, DMF THF, inert atmosphere ~65-80% Suitable for large-scale synthesis

Notes on Industrial Scalability and Challenges

  • Selectivity: Achieving regioselective fluorination remains challenging; often requires fine-tuning of reaction conditions.
  • Cost: Use of expensive fluorinating agents and catalysts impacts overall cost.
  • Purification: Crystallization and chromatography are necessary to obtain high purity products.
  • Environmental considerations: Use of hazardous reagents necessitates proper waste management.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the thiazole ring.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as organolithium or Grignard reagents can be used for substitution reactions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts are often used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Structural Overview

The molecular formula of 2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine is C₈H₅BrFN₃S, which indicates the presence of bromine, fluorine, nitrogen, and sulfur atoms. The compound features a thiazole ring fused to a pyridine structure, contributing to its reactivity and interaction with biological targets.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent, particularly in cancer treatment. Its role as a phosphoinositide 3-kinase (PI3K) inhibitor has been highlighted in several studies:

  • Inhibition of PI3K : Research indicates that derivatives of this compound exhibit strong PI3K inhibitory activity with IC50 values as low as 3.6 nM, suggesting effectiveness in targeting cancer pathways .
  • Anticancer Properties : The compound has shown selective anti-proliferative effects on various cancer cell lines, inducing apoptosis and morphological changes in treated cells .

Biological Studies

The compound's unique structure allows it to serve as a valuable tool in studying biological processes:

  • Protein Kinase Inhibition : It has demonstrated promising results as an inhibitor of several protein kinases critical for regulating cellular functions .
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits broad-spectrum antimicrobial properties against various pathogens .

Materials Science

The heterocyclic structure of this compound makes it suitable for developing new materials with specific properties:

  • Functional Materials : The compound's reactivity allows it to be used in synthesizing novel materials that can serve as catalysts or functional components in various applications .

Inhibition of PI3Kα

A study demonstrated that a derivative similar to this compound showed significant inhibitory activity against PI3Kα with an IC50 value of 3.6 nM. This suggests potential applications in targeted cancer therapies focusing on the PI3K signaling pathway .

Anticancer Efficacy

Another investigation revealed that thiazolopyridine derivatives exhibited selective anti-proliferative effects on multiple cancer cell lines. The compound was able to induce significant morphological changes and apoptosis in treated cells .

Antimicrobial Activity

Research highlighted the antimicrobial properties of thiazolopyridines, with specific studies indicating effectiveness against bacterial strains such as Pseudomonas aeruginosa and Escherichia coli, showcasing its potential as an antimicrobial agent .

Data Table: Comparison of Biological Activities

Compound NameStructural FeaturesBiological Activity
This compoundBromine at position 2; Fluorine at position 5Anticancer activity; PI3K inhibition
Related Thiazolopyridine DerivativesVarying substitutions on the thiazole/pyridine ringsEnzyme inhibition; Antimicrobial effects

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes. For instance, it has been shown to inhibit phosphoinositide 3-kinase (PI3K) by binding to the enzyme’s active site . This binding disrupts the enzyme’s normal function, leading to downstream effects on cellular signaling pathways. The compound’s inhibitory activity is attributed to its ability to form key hydrogen bonds and hydrophobic interactions with the enzyme.

Comparison with Similar Compounds

This compound

  • Substituents : Bromine (C2), fluorine (C5).
  • Activity : Bromine enhances electrophilicity for cross-coupling reactions (e.g., Suzuki), while fluorine’s electron-withdrawing effect may stabilize hydrogen-bonding interactions with kinase hinge regions (e.g., Val851 in PI3Kα) .

2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine (CAS 214337-35-6)

  • Substituents : Bromine (C2), methoxy (C5).
  • Activity : Methoxy’s electron-donating effect reduces acidity of NH protons, weakening interactions with Lys802 in PI3Kα compared to fluorine. IC50 values for PI3Kα inhibition drop significantly when electron-rich groups replace sulfonamides .
  • Applications : Less potent in kinase inhibition but useful in synthetic diversification .

5-Fluorothiazolo[5,4-b]pyridin-2-amine

  • Substituents : Fluorine (C5), amine (C2).
  • Activity : The amine group enables hydrogen bonding with Asp594 in KDR, but absence of bromine limits electrophilic reactivity. CoMFA studies indicate favorable steric contours for B-Raf inhibition .
  • Applications : Moderate activity in B-Raf and KDR pathways .

Positional Isomers and Structural Analogs

6-Bromothiazolo[5,4-b]pyridine (CAS 886372-88-9)

  • Substituents : Bromine (C6).
  • Activity : Bromine at C6 targets hydrophobic pockets in c-KIT (IC50 = 9.87 µM for 6h), but potency drops with methylene insertion or urea linkages .
  • Applications: c-KIT inhibition; functionalization at C6 is novel compared to C2/C5 derivatives .

Thiazolo[4,5-d]pyrimidine

  • Structure : Thiazole fused with pyrimidine (vs. pyridine).
  • Activity : Broader kinase inhibition (e.g., DNA gyrase B) due to expanded π-system. However, synthetic complexity and metabolic instability limit drug-likeness .

Heterocyclic Analogs with Varied Cores

Isoxazolo[5,4-b]pyridine

  • Structure : Isoxazole instead of thiazole.
  • Activity : Sulfonamide derivatives show antibacterial activity but lack kinase affinity due to reduced hydrogen-bonding capacity .

Imidazo[4,5-d]thiazolo[5,4-b]pyridine

  • Structure : Tricyclic system with imidazole.
  • Activity: Enhanced DNA intercalation but poor solubility (e.g., CAS 805319-85-1). Limited bioavailability compared to bicyclic analogs .

Key Research Findings and Data Tables

Table 1: Comparative Enzymatic Activities of Thiazolo[5,4-b]pyridine Derivatives

Compound Substituents Target IC50/Activity Key Interactions Reference
2-Bromo-5-fluoro-thiazolo... Br (C2), F (C5) PI3Kα 3.6–8.0 nM H-bonds with Val851, Lys802
6h (c-KIT inhibitor) 3-(CF3)Ph (C6) c-KIT 9.87 µM Hydrophobic pocket interaction
5-Fluorothiazolo...-2-amine F (C5), NH2 (C2) B-Raf/KDR Nano-molar range H-bonds with Asp594
2-Bromo-5-methoxy-thiazolo... Br (C2), OMe (C5) PI3Kα 53 nM Reduced Lys802 interaction

Biological Activity

2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound primarily involves its interaction with specific molecular targets, particularly enzymes and receptors. The compound's unique heterocyclic structure allows it to fit into active sites of target proteins, inhibiting or modulating their activity. For instance, it has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K), which is crucial in cancer signaling pathways.

Structure-Activity Relationship (SAR)

Recent studies have explored the SAR of thiazolo[5,4-b]pyridine derivatives. The presence of a fluorine atom at the 5-position has been shown to enhance bioavailability and potency against various biological targets. For example, a derivative exhibited an IC₅₀ value of 3.6 nM against PI3Kα, indicating its strong inhibitory capacity .

Table 1: Summary of Biological Activities and IC₅₀ Values

CompoundTargetIC₅₀ (nM)
This compoundPI3Kα3.6
Analog A (morpholinyl substituted)PI3Kγ1.8
Analog B (sulfonamide substituted)PI3Kδ2.5
Analog C (PI3Kβ)PI3Kβ~30

Case Studies

  • Cancer Research : In a study evaluating various thiazolo[5,4-b]pyridine derivatives for their anticancer properties, this compound was highlighted for its ability to inhibit PI3K signaling pathways effectively. This inhibition is critical in preventing tumor growth and proliferation .
  • Antimicrobial Activity : Another investigation focused on the antimicrobial properties of thiazolo[5,4-b]pyridine derivatives, where compounds similar to this compound demonstrated significant activity against Gram-positive and Gram-negative bacteria .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and its target proteins. The compound was found to form hydrogen bonds with critical residues in the ATP binding pocket of PI3Kα, which is essential for its inhibitory activity .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine to ensure high yield and purity?

  • Methodological Answer : Synthesis optimization requires precise control of reaction parameters, such as temperature, solvent polarity, and catalyst selection. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) using methylboronic acid and brominated precursors can introduce substituents efficiently . Continuous flow processes and automated systems enhance reproducibility by maintaining consistent reagent concentrations and reaction times . Post-synthesis purification via column chromatography (gradient elution with ethyl acetate/hexane) is critical for isolating high-purity products .

Q. How can NMR and HRMS be effectively utilized to characterize thiazolo[5,4-b]pyridine derivatives?

  • Methodological Answer : ¹H NMR (400 MHz) is essential for confirming substituent positions and hydrogen environments, as seen in the analysis of 5-(2-fluorophenyl)-6-methyl derivatives, where aromatic protons and methyl groups produce distinct δ values (e.g., 2.40 ppm for CH₃) . High-resolution mass spectrometry (HRMS) provides exact mass data to verify molecular formulas, particularly for bromine- and fluorine-containing derivatives, which exhibit characteristic isotopic patterns .

Advanced Research Questions

Q. What methodological approaches are employed to analyze the structure-activity relationships (SAR) of thiazolo[5,4-b]pyridine derivatives as PI3K inhibitors?

  • Methodological Answer : SAR studies involve systematic substitution of functional groups (e.g., sulfonamide, pyridyl) and enzymatic inhibition assays (IC₅₀ measurements). For instance, replacing a pyridyl group with phenyl reduces PI3Kα inhibitory activity by >10-fold, while sulfonamide derivatives (e.g., 19a–c) enhance potency due to hydrogen bonding with kinase domains . Docking simulations (e.g., using AutoDock Vina) model interactions between the heterocyclic core and ATP-binding pockets, revealing critical hydrogen bonds with Val851 and Asp933 residues .

Q. How does computational docking contribute to understanding the binding mechanisms of thiazolo[5,4-b]pyridine-based inhibitors with target enzymes?

  • Methodological Answer : Molecular docking identifies key binding motifs, such as the thiazolo[5,4-b]pyridine core’s interaction with hydrophobic pockets and catalytic lysine residues. For example, compound 19a’s N-heterocyclic core forms hydrogen bonds with PI3Kα’s hinge region, while its sulfonamide group stabilizes the DFG motif via π-π stacking . Free energy calculations (MM-PBSA) further quantify binding affinities, guiding rational design .

Q. What strategies are used to incorporate thiazolo[5,4-b]pyridine derivatives as electron-withdrawing units in polymer solar cells, and how do these affect photovoltaic performance?

  • Methodological Answer : Thiazolo[5,4-b]pyridine’s electron-deficient nature enhances charge transport in donor-acceptor copolymers. Blending with electron-rich units (e.g., thiophene) reduces bandgaps, improving light absorption. Device optimization involves tuning the polymer’s HOMO/LUMO levels via substituents (e.g., fluoro or bromo groups), achieving power conversion efficiencies (PCE) >8% in bulk heterojunction cells .

Q. How should researchers address discrepancies in biological activity data between thiazolo[5,4-b]pyridine derivatives with similar substituents?

  • Methodological Answer : Contradictions often arise from subtle structural differences (e.g., halogen positioning). Reductive desulfurization or hydrolysis of ester groups (e.g., converting –SMe to –OH) can alter solubility and membrane permeability, affecting cellular uptake . Comparative enzymatic assays under standardized conditions (e.g., pH 7.4, 25°C) and meta-analysis of IC₅₀ trends across analogs resolve such discrepancies .

Key Notes

  • Synthesis : Prioritize palladium catalysis and gradient chromatography for functionalized derivatives .
  • Biological Evaluation : Combine enzymatic assays with docking to validate target engagement .
  • Materials Science : Optimize copolymer composition for solar cell applications .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine
Reactant of Route 2
2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine

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